2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol
Overview
Description
“3-Bromo-4-methyl-benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1029145-99-0 . It has a molecular weight of 269.55 . The compound is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-methyl-benzenesulfonyl chloride” is 1S/C7H6BrClO2S/c1-5-2-3-6 (4-7 (5)8)12 (9,10)11/h2-4H,1H3 . The canonical SMILES is CC1=C (C=C (C=C1)S (=O) (=O)Cl)Br .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-methyl-benzenesulfonyl chloride” include a boiling point of 323.3±35.0 °C (Predicted), a density of 1.700±0.06 g/cm3 (Predicted), and a molecular weight of 269.54 g/mol .Scientific Research Applications
Synthesis of Functionalized Compounds : The use of benzenesulfonyl substituted furoxans, related to the chemical structure of 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol, is explored for synthesizing new functionalized furoxans. These compounds show potential biological properties, making them interesting for further research (Sorba et al., 1996).
Mechanism of Chemical Reactions : Studies have been conducted on the solvolysis of bromodienes in ethanol, which can provide insights into the reactivity and transformation of related bromo-substituted compounds, such as this compound (Grob & Spaar, 1970).
Synthesis of Heterocycles : Research on the synthesis and reactions of various bromothiophene and hydrazone derivatives can provide a context for understanding the reactivity of this compound in forming heterocyclic compounds (Abdelhamid & Shiaty, 1988).
Formation of Key Intermediates : The synthesis of 3-(3-Methyl-4-benzenesulfonyl-2-butenyl)-4,5,6-trimethoxy-2-methylphenyl Benzyl Ether, a key intermediate of coenzyme Q10, demonstrates the utility of benzenesulfonyl compounds in creating significant biochemical intermediates (Kuang Zhi-min, 2008).
Selective Oxidation Processes : Investigations into the oxidation of hydrocarbons by aqueous platinum salts, including p-toluenesulfonic acid, provide insights into selective hydroxylation processes which may be relevant for compounds like this compound (Labinger et al., 1993).
Investigation of Enzyme Substrates : Research on the synthesis of 2-(methylthio)ethanesulfonate analogues and their activity in enzyme systems, while not directly related to this compound, provides a context for the investigation of similar sulfonate compounds in biochemical systems (Gunsalus et al., 1978).
Tautomerism in Sulfonamide Derivatives : The study of tautomerism in sulfonamide-1,2,4-triazine derivatives, including benzenesulfonyl variants, offers insights into the chemical behavior of related sulfonamide compounds (Branowska et al., 2022).
Photodynamic Therapy Applications : The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and its potential application in photodynamic therapy showcases the use of benzenesulfonyl compounds in medical research (Pişkin et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-2-3-8(6-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWKBMFEREBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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